molecular formula C22H19NO4 B12917349 3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one CAS No. 6310-69-6

3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one

Cat. No.: B12917349
CAS No.: 6310-69-6
M. Wt: 361.4 g/mol
InChI Key: MQJQOYTVKWWPHJ-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dihydroxybenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may include:

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Solvent: Organic solvents like ethanol, methanol, or dichloromethane.

    Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dihydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one
  • 3-(4-Dimethylaminophenyl)-3-phenylisobenzofuran-1(3H)-one
  • 2,4-Dihydroxybenzophenone

Uniqueness

3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is unique due to the presence of both 2,4-dihydroxyphenyl and 4-(dimethylamino)phenyl groups, which may confer distinct chemical and biological properties compared to other isobenzofuran derivatives.

Properties

CAS No.

6310-69-6

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1-one

InChI

InChI=1S/C22H19NO4/c1-23(2)15-9-7-14(8-10-15)22(19-12-11-16(24)13-20(19)25)18-6-4-3-5-17(18)21(26)27-22/h3-13,24-25H,1-2H3

InChI Key

MQJQOYTVKWWPHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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